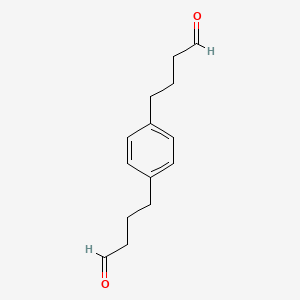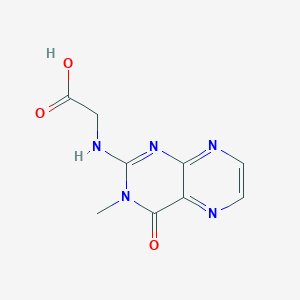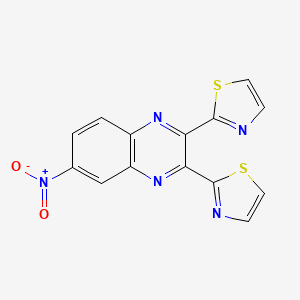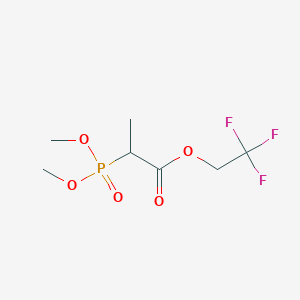![molecular formula C16H15N3O5Si B14198472 4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate CAS No. 879491-66-4](/img/structure/B14198472.png)
4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of triisocyanatosilyl and phenyl groups attached to a 2-methylprop-2-enoate moiety. It is used in various industrial and scientific applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate typically involves the reaction of 4-(3-aminopropyl)phenyl 2-methylprop-2-enoate with isocyanates under controlled conditions. The reaction is carried out in the presence of a catalyst and solvent to facilitate the formation of the triisocyanatosilyl group.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines and related compounds.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The compound exerts its effects through the reactivity of its functional groups. The triisocyanatosilyl group can form strong covalent bonds with various substrates, making it useful in cross-linking and polymerization reactions. The phenyl group provides stability and enhances the compound’s reactivity in aromatic substitution reactions.
Comparaison Avec Des Composés Similaires
- 3-(Trimethoxysilyl)propyl methacrylate
- Phenyl acrylate
- 3-(Triisocyanatosilyl)propyl methacrylate
Comparison: 4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate is unique due to the presence of both triisocyanatosilyl and phenyl groups, which provide a combination of reactivity and stability. This makes it more versatile compared to similar compounds that may lack one of these functional groups.
Propriétés
Numéro CAS |
879491-66-4 |
|---|---|
Formule moléculaire |
C16H15N3O5Si |
Poids moléculaire |
357.39 g/mol |
Nom IUPAC |
[4-(3-triisocyanatosilylpropyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H15N3O5Si/c1-13(2)16(23)24-15-7-5-14(6-8-15)4-3-9-25(17-10-20,18-11-21)19-12-22/h5-8H,1,3-4,9H2,2H3 |
Clé InChI |
ZRXYHTJBQHVTEV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1=CC=C(C=C1)CCC[Si](N=C=O)(N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)

![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol](/img/structure/B14198411.png)

![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)
![8-Bromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14198425.png)

![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B14198435.png)

![1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene](/img/structure/B14198449.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B14198451.png)
![N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide](/img/structure/B14198463.png)

